9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core modified with a carboxamide group at position 4. Key structural features include:
- Position 9: A 2H-1,3-benzodioxol-5-yl group, a cyclic ether known for enhancing metabolic stability and influencing lipophilicity.
- Position 2: A 4-(benzyloxy)phenyl substituent, contributing steric bulk and lipophilicity, which may impact membrane permeability and receptor binding.
- Position 8: An oxo group, forming an 8-oxo-8,9-dihydro-7H-purine scaffold, a motif associated with kinase inhibition and adenosine receptor modulation.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O5/c27-23(32)21-22-25(31(26(33)29-22)17-8-11-19-20(12-17)36-14-35-19)30-24(28-21)16-6-9-18(10-7-16)34-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQVAZUQSMONIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Methyl Group (G417-0446): Less bulky than benzyloxy, possibly improving solubility but reducing hydrophobic interactions in binding pockets. Hydroxy/Methoxy (): Polar groups increase solubility and hydrogen-bonding capacity, which may enhance target affinity but limit blood-brain barrier penetration. Trifluoromethoxy (1022155-35-6): Electron-withdrawing and highly lipophilic, likely improving metabolic stability and receptor-binding kinetics .
Position 9 Variations: Benzodioxol (Target, G417-0446, ): Provides metabolic stability due to the cyclic ether structure. Methoxyphenyl (1022155-73-2): A balance of lipophilicity and moderate polarity, favoring solubility and moderate receptor interactions .
Core Modifications :
- The carboxamide at position 6 is conserved across analogs, suggesting its critical role in hydrogen-bonding interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
